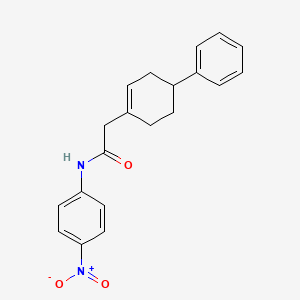
N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide is an organic compound that features a nitrophenyl group and a phenylcyclohexenyl group linked by an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide typically involves a multi-step process. One common method starts with the nitration of phenylcyclohexene to introduce the nitro group. This is followed by the acylation of the nitrophenyl compound with acetic anhydride to form the acetamide linkage. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(4-nitrophenyl)-2-phenylacetamide: Lacks the cyclohexenyl group, resulting in different reactivity and applications.
N-(4-aminophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.
Uniqueness
N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide is unique due to the combination of its nitrophenyl and phenylcyclohexenyl groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
919769-11-2 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c23-20(21-18-10-12-19(13-11-18)22(24)25)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-6,10-13,17H,7-9,14H2,(H,21,23) |
InChIキー |
WUDPCRCMCYFSAK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CCC1C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


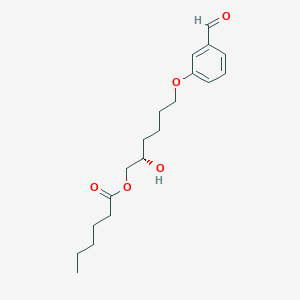
![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)
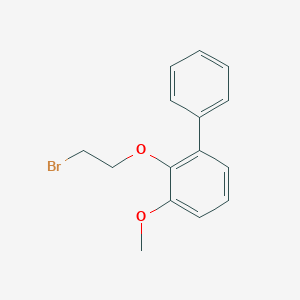
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
![(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone](/img/structure/B12616723.png)
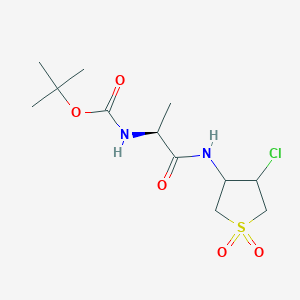

![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)

![2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol](/img/structure/B12616760.png)
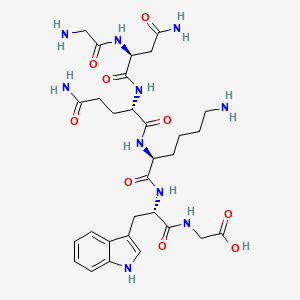

![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)
